molecular formula C18H14N4Na2O8S2 B3423434 Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate CAS No. 302912-22-7

Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate

Cat. No. B3423434
CAS RN: 302912-22-7
M. Wt: 524.4 g/mol
InChI Key: YAGIKUGDXINHLL-UHFFFAOYSA-L
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Description

Lissamine fast red is an organic sodium salt that is the disodium salt of 5-[(4-acetamido-2-sulfophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonic acid. Used along with acid fuchsin as a constituent of the plasma staining solution in Lendrum's Picro-Mallory for fibrin. It has a role as a histological dye and a fluorochrome. It contains a lissamine fast red(2-).

Scientific Research Applications

1. Fluorescent Dye in Cell Structure Studies Lissamine Fast Red B is used as a fluorescent dye in cell structure studies . It is labeled on the head group with the red-fluorescent rhodamine B fluorophore with excitation/emission maxima ∼560/580 nm . This allows for the visualization of cellular structures under a microscope, providing valuable insights into cellular function and morphology.

Histological Dye

This compound is used as a histological dye . It is used in microscopic or electron microscopic examination of cells and tissues to give contrast and to highlight particular features of interest, such as nuclei and cytoplasm .

Staining Solution in Biological Research

Lissamine Fast Red B is used as a staining solution in biological research . It is a prepared, ready-to-use, high-quality staining solution for standard staining procedures used by the Biological Staining Commission and the Armed Forces Institute of Pathology .

Fluorochrome

Lissamine Fast Red B has a role as a fluorochrome . A fluorochrome is a fluorescent dye used to stain biological specimens. This allows for the visualization of structures under a microscope using fluorescence, providing a high-contrast image against a dark background .

Conversion into Pharmacological Nominees

There is ongoing research into the conversion of Acid Red 37 into pharmacological nominees . This involves modulating Acid Red 37 to Acid Red Schiff bases (ARSBs), which are further palladinated to yield monopalladated products (Pd(II)-ARSBs). These new cyclopalladated complexes are being evaluated for their in vitro antimicrobial and anticancer activities .

Environmental Detoxification

Acid Red 37, due to its toxicity, carcinogenic, or genotoxic effects on the environment and humans, is a subject of research for detoxification . Conventional physico-chemical methods including adsorption, coagulation, incineration, neutralization, reduction, oxidation, electrolysis, and ion-exchange of these dyes are quite expensive, inapplicable for a wide variety of dyes, and may produce a lot of more toxic sludge and byproducts . Therefore, identification of a novel strategy to detoxify Acid Red 37 is a significant area of research .

Mechanism of Action

Target of Action

LISSAMINE FAST RED B primarily targets cellular components for staining purposes. It is widely used as a histological dye, particularly for staining fibrin in tissue samples . The compound binds to specific cellular structures, allowing for enhanced visualization under a microscope.

Mode of Action

The dye interacts with cellular proteins and nucleic acids through ionic and hydrogen bonding. The sulfonate groups in its structure facilitate binding to positively charged sites on proteins and other macromolecules. This interaction results in the dye adhering to specific cellular components, providing contrast and highlighting particular features .

Biochemical Pathways

As a staining agent, LISSAMINE FAST RED B does not significantly alter biochemical pathways. Its primary role is to provide visual contrast in histological samples. Its binding to cellular components can help in identifying and studying various biochemical processes by making specific structures more visible under a microscope .

Pharmacokinetics

In histological applications, the dye is applied directly to tissue samples, where it binds to target structures without systemic absorption .

Result of Action

The molecular and cellular effects of LISSAMINE FAST RED B are primarily visual. By binding to specific cellular components, the dye enhances the contrast of these structures, making them easier to observe and study under a microscope. This is particularly useful in identifying and analyzing tissue morphology and pathology .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of LISSAMINE FAST RED B. The dye is most effective in a controlled laboratory setting where these factors can be carefully managed. For instance, the pH of the staining solution can affect the binding affinity of the dye to its target structures .

LISSAMINE FAST RED B is a valuable tool in histology and microscopy, providing essential contrast for the detailed study of tissue samples. Its ability to bind selectively to cellular components makes it indispensable for visualizing and analyzing biological structures.

: ChEBI - Lissamine Fast Red

properties

IUPAC Name

disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O8S2.2Na/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGIKUGDXINHLL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064258
Record name Acid Red 37
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate

CAS RN

6360-07-2, 302912-22-7
Record name Acid Red 37
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006360072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-sulfophenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid Red 37
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acid red 37 (c.i. 17045) (diammonium salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 37
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P662T5N3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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